molecular formula C14H11FO3 B8255941 Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate

Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate

Cat. No. B8255941
M. Wt: 246.23 g/mol
InChI Key: WCJBQCKZTRUDDM-UHFFFAOYSA-N
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Patent
US09073829B2

Procedure details

A 30 L 4-neck flask equipped with mechanical stirrer, thermometer and gas inlet was charged with a solution of compound 62 (1140 g, 4.38 mol) in CH2Cl2 (15 L). The brown solution was cooled to −78° C. with dry ice acetone bath under small N2 flow. A solution of BBr3 in CH2Cl2 (4.5 L, 5.26 mol) was added to the reaction at −70˜−78° C. with stirring over 74 min. The reaction mixture was the allowed to warm to 20˜25° C. over 3 h and stirred at room temperature for 16 h. Saturated aqueous NaHCO3 was added to the reaction mixture slowly to pH 2˜3. After stirring for 5 min, the layers were separated and the aqueous layer was extracted with CH2Cl2 (2×1 L). The organic layers were combined and washed with brine (2×2 L). The organic layer was dried over Na2SO4 and filtered and the filtrate was concentrated under reduced pressure to give 1100 g (>100%) of crude compound 63 as brown oil: 1H NMR (400 MHz, CDCl3) δ 10.66 (s, 1H), 7.50-7.44 (m, 2H), 7.36-7.31 (m, 1H), 7.26-7.18 (m, 3H), 6.86 (dd, J=9.3, 4.9 Hz, 1H), 2.60 (d, J=2.4 Hz, 3H); MS (ESI) m/z 245.11 (M−H).
Name
compound 62
Quantity
1140 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([O:17]C)=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:1][C:2]1[C:3]([CH3:19])=[C:4]([C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
compound 62
Quantity
1140 g
Type
reactant
Smiles
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)OC)C
Name
Quantity
15 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
4.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring over 74 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30 L 4-neck flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20˜25° C. over 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
After stirring for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×1 L)
WASH
Type
WASH
Details
washed with brine (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
74 min
Name
Type
product
Smiles
FC=1C(=C(C(=O)OC2=CC=CC=C2)C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1100 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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